molecular formula C23H26N2O5 B241653 Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate

Cat. No. B241653
M. Wt: 410.5 g/mol
InChI Key: UUSAHOUTQCTJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate, also known as EMDQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its synthesis method is well-established.

Mechanism of Action

The exact mechanism of action of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells. Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has also been shown to cross the blood-brain barrier and protect against neuronal damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate is its well-established synthesis method, which allows for the production of high-quality and pure compound for lab experiments. Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, one of the limitations of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate. One area of focus is the development of novel analogs of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate with improved pharmacological properties, such as increased solubility and potency. Another area of focus is the investigation of the potential therapeutic applications of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate and its potential applications in various diseases.

Synthesis Methods

The synthesis of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate involves the reaction of 3,4-dimethoxyphenethylamine with 6-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and esterification with ethyl chloroformate. This method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against neuronal damage.

properties

Product Name

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-5-30-23(26)18-14-25-19-8-7-16(27-2)13-17(19)22(18)24-11-10-15-6-9-20(28-3)21(12-15)29-4/h6-9,12-14H,5,10-11H2,1-4H3,(H,24,25)

InChI Key

UUSAHOUTQCTJQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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